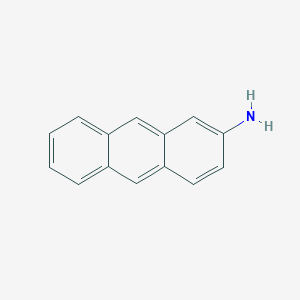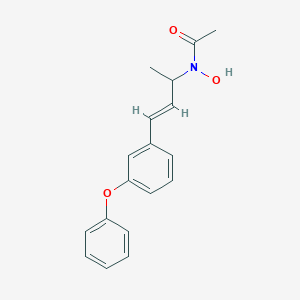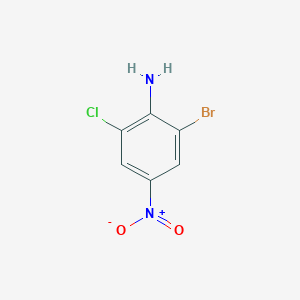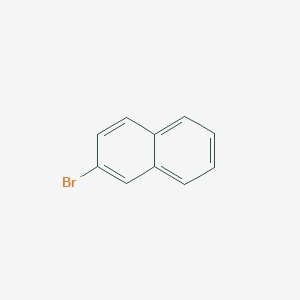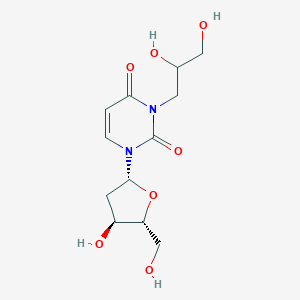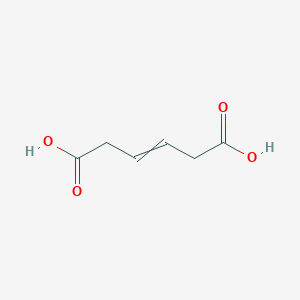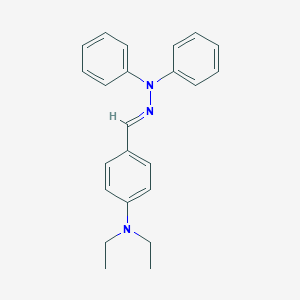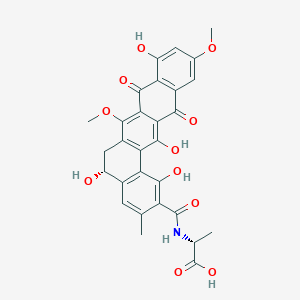
Pradimicin O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pradimicin O is a natural product that belongs to the group of oligosaccharide antibiotics. It was first isolated from Actinomadura hibisca in 1994. Pradimicin O has a unique structure that consists of a disaccharide core and a trisaccharide side chain. It has been found to exhibit potent antifungal and antibacterial activities against a wide range of microorganisms.
科学的研究の応用
Mannose-Binding and Glycobiological Applications
- Mannose-Binding Mechanisms : Pradimicins (PRMs), including Pradimicin O, have a unique ability to bind D-mannose (Man) and are used in studying mannose-binding mechanisms. Their potential as tools in glycobiological research is significant due to the biological roles of Man-containing glycans (Nakagawa & Ito, 2022).
Antifungal and Antiviral Properties
- Antifungal Activity : Pradimicins, including Pradimicin O, are known for their broad-spectrum antifungal properties, effective against various pathogens like Candida spp., Cryptococcus neoformans, and Aspergillus spp. They work by binding to D-mannosides in fungal cell walls, disrupting membrane integrity (Walsh & Giri, 2005).
- HIV Inhibition : Pradimicin A (PRM-A), a related compound, shows inhibitory activity against HIV by binding to the virus' gp120, preventing virus entry. This suggests potential use for Pradimicin O in similar applications (Balzarini et al., 2006).
Biosynthesis and Genetic Studies
- Biosynthetic Gene Cluster : The biosynthesis of pradimicins involves a specific gene cluster in Actinomadura hibisca, leading to the production of its unique chemical structure. Understanding this process is crucial for potential biosynthetic modifications (Kim et al., 2007).
Cancer Research
- Antineoplastic Effects : Pradimicin-IRD, another derivative, shows potential in treating colon cancer by inducing DNA damage and apoptosis in cancer cells, opening possibilities for Pradimicin O in similar applications (Almeida et al., 2019).
Glycosylation Studies
- Glycosyltransferase Involvement : Genetic studies have identified specific enzymes (PdmQ and PdmS) that are crucial in the glycosylation steps of pradimicin biosynthesis. These findings are essential for understanding and manipulating the structure of compounds like Pradimicin O (Jha et al., 2015).
Molecular Interaction Analysis
- Mannose Binding Site Mapping : Research has mapped the primary mannose binding site of Pradimicin A, providing insights into the molecular interactions of pradimicins, which could extend to Pradimicin O (Nakagawa et al., 2011).
Yeast Studies
- Pradimicin Resistance in Yeast : Studies on yeast resistance to pradimicin have revealed mutations in certain proteins that lead to resistance, enhancing our understanding of its mechanism of action (Hiramoto et al., 2003).
HIV Inhibition Studies
- Inhibition of HIV Transmission : Pradimicin S (PRM-S), a derivative, has shown potential in inhibiting HIV transmission, indicating possible research pathways for Pradimicin O in HIV inhibition (Balzarini et al., 2010).
Glycoprotein Detection
- Staining Dye for Glycoproteins : Pradimicin A, modified to reduce aggregation, can be used as a staining agent for glycoproteins, a technique potentially applicable to Pradimicin O (Nakagawa et al., 2021).
特性
CAS番号 |
132971-64-3 |
|---|---|
製品名 |
Pradimicin O |
分子式 |
C29H25NO11 |
分子量 |
563.5 g/mol |
IUPAC名 |
(2R)-2-[[(5R)-1,5,9,14-tetrahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C29H25NO11/c1-9-5-12-15(31)8-14-20(19(12)24(34)17(9)28(37)30-10(2)29(38)39)26(36)21-22(27(14)41-4)25(35)18-13(23(21)33)6-11(40-3)7-16(18)32/h5-7,10,15,31-32,34,36H,8H2,1-4H3,(H,30,37)(H,38,39)/t10-,15-/m1/s1 |
InChIキー |
BBIMHVVAVXBCFV-MEBBXXQBSA-N |
異性体SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
正規SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
同義語 |
Pradimicin O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



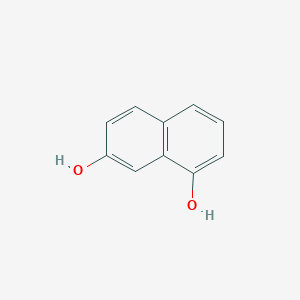
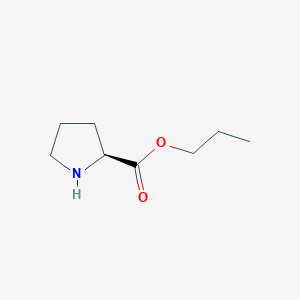
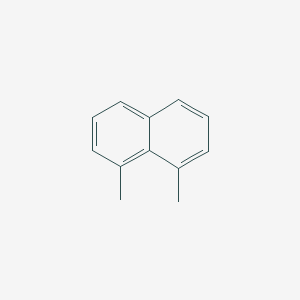
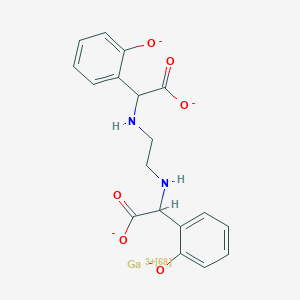
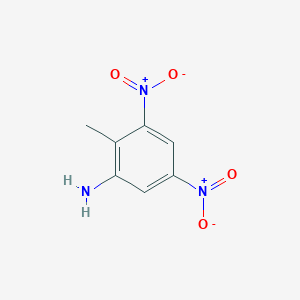
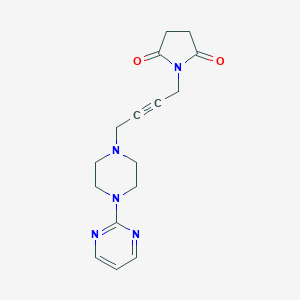
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
